Manidipine dihydrochloride is a pharmacologically active compound classified as a calcium channel blocker of the dihydropyridine type. It is primarily utilized in the management of hypertension, functioning by selectively inhibiting calcium influx through L-type calcium channels in vascular smooth muscle, leading to vasodilation without significantly affecting cardiac contractility . The compound is recognized for its efficacy in treating high blood pressure and is marketed under various trade names, including Manyper and Caldine .
The synthesis of manidipine dihydrochloride involves several key steps:
An improved method for synthesizing manidipine hydrochloride has been developed, which enhances product purity and simplifies the purification process by eliminating complex steps such as high-vacuum rectification and column chromatography .
Manidipine dihydrochloride participates in several chemical reactions, including:
These reactions are significant for both its synthetic pathways and potential modifications for enhanced therapeutic effects.
Manidipine dihydrochloride exerts its antihypertensive effects primarily through the following mechanism:
The physical and chemical properties of manidipine dihydrochloride include:
These properties are critical for its formulation and stability as a pharmaceutical agent.
Manidipine dihydrochloride is primarily used in clinical settings for:
Manidipine dihydrochloride distinguishes itself pharmacologically through its dual blockade of L-type (CaV1.2) and T-type (CaV3.x) voltage-gated calcium channels in vascular smooth muscle. While classical dihydropyridines (e.g., nifedipine, amlodipine) predominantly inhibit L-type channels, Manidipine exhibits significant activity against T-type channels, with an IC50 of 2.6 nM in guinea pig ventricular cells [10]. This dual inhibition arises from structural modifications to the dihydropyridine backbone, enhancing its interaction with distinct channel isoforms [5].
T-type channels (transient, low-voltage-activated) govern pacemaker activity and electrophysiological stability in resistance arterioles. Their blockade by Manidipine suppresses calcium influx at near-resting membrane potentials (-60 mV to -70 mV), a critical mechanism for sustained vasodilation without reflex tachycardia [5] [10]. In renal efferent arterioles—where T-type channels predominate—this inhibition facilitates balanced vasodilation, a key differentiator from L-type-selective agents [4] [9].
Table 1: Calcium Channel Selectivity Profile of Manidipine DiHCl
Channel Type | Subunit | Inhibition IC50 | Functional Role |
---|---|---|---|
L-type (Vascular) | CaV1.2b | ~3 nM [10] | Vasoconstriction in afferent arterioles |
T-type | CaV3.1/3.2 | 2.6 nM [10] | Pacemaker activity; Efferent arteriolar tone |
Cardiac L-type | CaV1.2a | >100 nM [5] | Myocardial contraction |
The vascular selectivity of Manidipine is attributed to its lipophilicity and preferential binding to smooth muscle splice variants of L-type channels (CaV1.2b). This isoform, expressed in vascular tissue, contains exon 33 (CaV1.2SM), which confers higher sensitivity to dihydropyridines than the cardiac isoform (CaV1.2a) [5] [8]. Consequently, Manidipine achieves potent vasodilation at doses that minimally impact cardiac myocytes.
Hemodynamic studies confirm negligible negative inotropy or conduction abnormalities at therapeutic doses. Unlike first-generation dihydropyridines (e.g., nifedipine), Manidipine’s slow receptor dissociation kinetics prevent abrupt drops in peripheral resistance and compensatory cardiac stress [5] [8]. This vascular specificity underpins its classification as a third-generation dihydropyridine with intrinsic cardioprotective properties [10].
Table 2: Vasculature-to-Cardiac Selectivity Ratios of Dihydropyridines
Compound | Vascular IC50 (nM) | Cardiac IC50 (nM) | Selectivity Ratio |
---|---|---|---|
Manidipine | 2.6 [10] | >100 [5] | >38:1 |
Nifedipine | 15 | 150 | 10:1 |
Amlodipine | 16 | 120 | 7.5:1 |
Manidipine uniquely attenuates reflex sympathetic activation—a common limitation of vasodilatory dihydropyridines. In conscious spontaneously hypertensive rats (SHRs), intravenous Manidipine reduced mean arterial pressure by 31 ± 2 mmHg but increased renal sympathetic nerve activity (RSNA) by only 154 ± 25%. In contrast, equipotent vasodilators like sodium nitroprusside provoked significantly greater RSNA surges (>250%) [6]. This differential effect arises from two mechanisms:
Clinical studies corroborate these findings, showing Manidipine elevates plasma norepinephrine by only 15–20% versus 50–70% with amlodipine at comparable antihypertensive doses [8]. This reduced sympathetic drive contributes to its lower incidence of peripheral edema and palpitations [3] [6].
Table 3: Sympathetic Nervous System Activation by Dihydropyridines
Parameter | Manidipine | Amlodipine | Nifedipine (IR) |
---|---|---|---|
Δ Plasma Norepinephrine | +18% [8] | +55% [8] | +70% [6] |
Reflex Tachycardia | Mild | Moderate | Severe |
Peripheral Edema | 5–10% | 15–25% | 20–30% |
Manidipine exerts renoprotective effects through balanced vasodilation of renal afferent (L-type dominant) and efferent (T-type dominant) arterioles. This dual action reduces intraglomerular hypertension without compromising renal plasma flow (RPF) or glomerular filtration rate (GFR) [4] [9]. In salt-loaded SHRs, 4-week Manidipine treatment:
Human studies confirm these benefits: Manidipine increased renal blood flow by 15–20% in hypertensive patients with renal impairment, whereas L-type-selective agents (e.g., felodipine) preferentially dilated afferent arterioles, risking glomerular hyperfiltration [5] [10]. This renal optimization is critical for hypertensive patients with diabetes or chronic kidney disease [8] [9].
Table 4: Renal Hemodynamic Effects in Hypertensive Models
Parameter | Manidipine | L-type-Selective CCB |
---|---|---|
Afferent Arteriolar Dilation | Moderate [9] | Marked |
Efferent Arteriolar Dilation | Significant [9] | Minimal |
Intraglomerular Pressure | Reduced [4] | Increased |
GFR Autoregulation | Preserved [9] | Impaired |
Urinary Sodium Excretion | ↑↑ [9] | ↑ |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1